molecular formula C15H10Cl2N2O3 B12893826 N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide CAS No. 185400-39-9

N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide

Cat. No.: B12893826
CAS No.: 185400-39-9
M. Wt: 337.2 g/mol
InChI Key: IJOCDYMFIRKGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichloropyridin-4-yl)-7-methoxybenzofuran-4-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms at positions 3 and 5, a methoxy group at the 7th position of the benzofuran ring, and a carboxamide group. Its distinct chemical structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloropyridin-4-yl)-7-methoxybenzofuran-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the amidation reaction of 3,5-dichloropyridine-4-amine with 7-methoxybenzofuran-4-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under inert conditions to prevent side reactions .

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) is common, and the reactions are typically conducted at elevated temperatures to accelerate the process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloropyridin-4-yl)-7-methoxybenzofuran-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

N-(3,5-dichloropyridin-4-yl)-7-methoxybenzofuran-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, particularly phosphodiesterase 4 (PDE4). By inhibiting PDE4, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular levels of cAMP. This elevation in cAMP levels results in anti-inflammatory effects and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichloropyridin-4-yl)-7-methoxybenzofuran-4-carboxamide is unique due to its specific substitution pattern on the benzofuran and pyridine rings, which imparts distinct electronic and steric properties. These properties make it a valuable candidate for targeted drug design and the development of novel therapeutic agents .

Properties

CAS No.

185400-39-9

Molecular Formula

C15H10Cl2N2O3

Molecular Weight

337.2 g/mol

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide

InChI

InChI=1S/C15H10Cl2N2O3/c1-21-12-3-2-9(8-4-5-22-14(8)12)15(20)19-13-10(16)6-18-7-11(13)17/h2-7H,1H3,(H,18,19,20)

InChI Key

IJOCDYMFIRKGJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)NC3=C(C=NC=C3Cl)Cl)C=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.